6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin
Overview
Description
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound has a molecular formula of C16H11ClO3 and a molecular weight of 286.71 g/mol.
Preparation Methods
The synthesis of 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions typically involve heating the reactants in the presence of a Lewis acid such as aluminum chloride or sulfuric acid. Industrial production methods often utilize similar synthetic routes but may employ different catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different coumarin derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its strong fluorescence properties . In biology, it is employed in the study of enzyme inhibition and as a potential therapeutic agent for various diseases . In medicine, coumarin derivatives have been investigated for their anticoagulant, anti-inflammatory, and anticancer properties . Industrial applications include its use in the production of dyes and optical materials .
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in the therapeutic effects observed in various diseases . Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin can be compared with other similar compounds such as 7-hydroxy-4-methylcoumarin and 7-hydroxy-4-phenylcoumarin . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, 7-hydroxy-4-methylcoumarin is commonly used as a choleretic drug, while 7-hydroxy-4-phenylcoumarin has been studied for its anticancer activities . The unique combination of a chloro and phenyl group in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-3-phenylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-11-7-12(17)13(18)8-14(11)20-16(19)15(9)10-5-3-2-4-6-10/h2-8,18H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNXVMANYLOEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192728 | |
Record name | 6-Chloro-7-hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53391-76-7 | |
Record name | 6-Chloro-7-hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53391-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-7-hydroxy-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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